molecular formula C9H19NOSi B2672997 3,3-Dimethyl-2-[(trimethylsilyl)oxy]butanenitrile CAS No. 88522-73-0

3,3-Dimethyl-2-[(trimethylsilyl)oxy]butanenitrile

Cat. No.: B2672997
CAS No.: 88522-73-0
M. Wt: 185.342
InChI Key: TYIFFJGNUDQZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-2-[(trimethylsilyl)oxy]butanenitrile is a chemical compound with the molecular formula C9H19NOSi . It has an average mass of 185.339 Da and a monoisotopic mass of 185.123596 Da . This product is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecule contains a total of 32 bonds. There are 12 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 triple bond, and 1 nitrile (aliphatic) . The molecule contains 20 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .

Scientific Research Applications

Covalent Attachment to Inorganic Surfaces

Chemical reactions involving silicones, such as linear trimethylsilyl-terminated poly(dimethylsiloxane)s, with the surfaces of oxidized silicon, titanium, aluminum, and nickel have been reported. These reactions lead to covalently attached poly(dimethylsiloxane) polymer chains and hydrophobized inorganic surfaces. This property is significant for developing functionalized inorganic surfaces using simple silicones, which was previously overlooked due to the assumption that silicones are unreactive with inorganic oxide surfaces (Krumpfer & McCarthy, 2011).

Synthesis of Cedranoid Sesquiterpenes

The compound has been utilized in the synthesis of complex organic molecules, such as cedranoid sesquiterpenes. This showcases its role in facilitating organic reactions that lead to compounds with potential applications in pharmaceuticals and materials science (Yates et al., 1988).

Electrochemical Reduction

The electrochemical reduction of 2-butenenitrile, which shares a similar nitrile group with 3,3-Dimethyl-2-[(trimethylsilyl)oxy]butanenitrile, has shown the formation of nanometer-thick grafted films on metal surfaces. This application is crucial for developing coatings and interfaces in electronic devices (Deniau et al., 2006).

Solid Acid and Base-Catalyzed Cyanosilylation

Cyanosilylation of carbonyl compounds with cyanotrimethylsilane, related to this compound, catalyzed by solid acids and bases, has been explored. This method affords 2-(trimethylsiloxy)alkanenitriles, showcasing the potential of silicon-containing compounds in catalysis and synthetic chemistry (Higuchi et al., 1993).

Properties

IUPAC Name

3,3-dimethyl-2-trimethylsilyloxybutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NOSi/c1-9(2,3)8(7-10)11-12(4,5)6/h8H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIFFJGNUDQZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C#N)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88522-73-0
Record name 3,3-dimethyl-2-[(trimethylsilyl)oxy]butanenitrile
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